REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=O)=[CH:4][CH:3]=1.C[Si](C)(C)Cl.[Br:22][C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=1.Br>O1CCCC1>[Br-:22].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S+:8]([C:23]2[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=2)[C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1 |f:5.6|
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.18 mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 0 to 5° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise over the period of 30 min into the reaction vessel
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After agitated for one hr at 0° C.
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
followed by another hr
|
Type
|
ADDITION
|
Details
|
agitation at room temperature, the reaction solution was slowly poured into an aqueous solution
|
Type
|
EXTRACTION
|
Details
|
extracted with 250 ml dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried with sodium sulfate
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
[Br-].ClC1=CC=C(C=C1)[S+](C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |